N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(3-Chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-chlorobenzyl substituent and a 5-methyltetrazole ring. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals to catalysis. The chlorobenzyl group enhances lipophilicity and may influence binding interactions in biological systems, while the tetrazole ring—a bioisostere for carboxylic acids—contributes to metabolic stability and hydrogen-bonding capacity .
Properties
Molecular Formula |
C16H14ClN5O |
|---|---|
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-7-3-5-13(9-15)16(23)18-10-12-4-2-6-14(17)8-12/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
WMCWXSMLVIEKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acyl chloride under basic conditions.
Introduction of the 3-chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the 5-methyl-1H-tetrazol-1-yl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in antimicrobial and antitumor research. Its structural components, including the tetrazole ring, contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties often demonstrate potent antimicrobial effects. In a study evaluating a series of related compounds, the synthesized derivatives showed comparable or superior activity against various bacterial strains, including Mycobacterium and Escherichia coli . The tetrazole group is known for enhancing lipophilicity, which can improve membrane permeability and bioavailability.
Antitumor Potential
The compound's potential as an antitumor agent has been explored through various synthesis and evaluation studies. For instance, derivatives with similar structural features have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation . The incorporation of the chlorobenzyl group is believed to enhance the interaction with cancer cell receptors, facilitating targeted therapeutic effects.
Case Study 1: Synthesis and Evaluation of Antimicrobial Compounds
A study synthesized a series of benzamide derivatives, including those with tetrazole rings. These compounds were screened for their antimicrobial activity using standard protocols against clinical isolates. The results indicated that several derivatives exhibited significant inhibition zones comparable to established antibiotics like ciprofloxacin . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the benzamide structure for enhancing biological activity.
Case Study 2: Antitumor Activity Assessment
In another research effort, derivatives similar to N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide were evaluated for their cytotoxic effects on human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment. Results demonstrated that certain compounds led to a dose-dependent decrease in cell viability, suggesting their potential as anticancer agents .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide with four analogous benzamides from the evidence, focusing on substituents, synthesis, and functional properties.
Table 1: Structural and Functional Comparison
Substituent Effects
- Chlorobenzyl vs. Methyl/Hydroxy Groups: The 3-chlorobenzyl group in the target compound differs from the 3-methylbenzoyl and hydroxy-tert-butyl groups in .
- Tetrazole vs. Imidazole : While both tetrazole (target) and imidazole () are nitrogen-rich heterocycles, tetrazole lacks the conjugated π-system of imidazole, reducing aromaticity but improving metabolic resistance.
Biological Activity
N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C16H14ClN5O
- Molecular Weight: 327.77 g/mol
- IUPAC Name: N-[(3-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide
Structural Representation:
| Property | Value |
|---|---|
| InChI | InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-7-4-6-12(9-14)16(23)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,23) |
| InChI Key | NZDYNSWHVLDASI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions critical for pathogen survival or cancer cell proliferation.
2. Receptor Binding:
- It may interact with various receptors, modulating signaling pathways that influence cell growth and apoptosis.
3. Signal Transduction:
- The compound can affect signal transduction pathways, leading to alterations in gene expression and cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with chloro substitutions have shown enhanced activity against various bacterial strains:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 3-Chlorobenzyl analogs | Antibacterial | 0.18 ± 0.06 |
| Benzamide derivatives | Antifungal | Variable |
Studies have shown that this compound may exhibit similar or improved activities compared to standard antibiotics like ethambutol and norfloxacin .
Anticancer Activity
Recent investigations into the anticancer potential of tetrazole-containing compounds have revealed promising results. For example, compounds featuring the tetrazole moiety have demonstrated cytotoxic effects against leukemia cells, suggesting that this compound could also possess similar properties . The structure's ability to interact with DNA and inhibit cell proliferation is a focal point of ongoing research.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various benzamide derivatives, it was found that compounds with a 3-chloro substitution exhibited superior activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of their non-substituted counterparts .
Case Study 2: Anticancer Screening
A series of tetrazole derivatives were screened for their ability to inhibit the growth of K562 leukemia cells. It was observed that the presence of the tetrazole ring significantly enhanced the cytotoxicity compared to other structural analogs lacking this feature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
